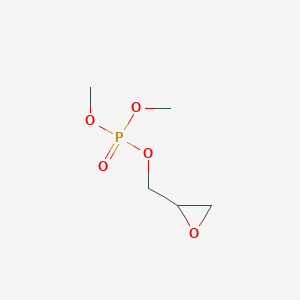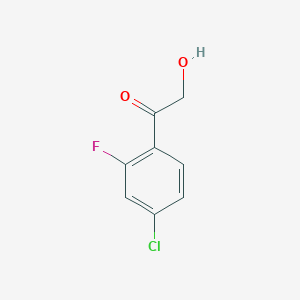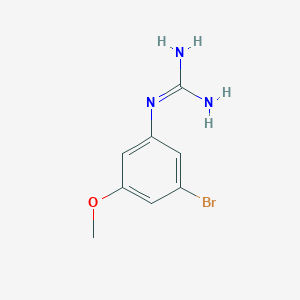
5,6-Difluoronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoronaphthalen-1-amine is an organic compound belonging to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the naphthalene ring and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronaphthalen-1-amine typically involves the fluorination of naphthalene derivatives followed by amination. One common method includes the diazotization of 1-naphthylamine to form a diazonium salt, which is then reacted with a fluorinating agent such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atoms . The resulting intermediate is then subjected to nucleophilic substitution to introduce the amine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include fluorinated quinones, substituted naphthalenes, and various amine derivatives.
Scientific Research Applications
5,6-Difluoronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism by which 5,6-Difluoronaphthalen-1-amine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 6,7-Difluoronaphthalene
Comparison: 5,6-Difluoronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical reactivity and biological activity. Compared to other difluoronaphthalenes, it exhibits different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5,6-difluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H7F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h1-5H,13H2 |
InChI Key |
WZIMRPBRVIGNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)


![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)


![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)






